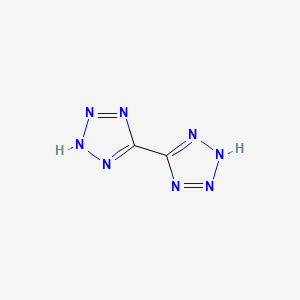

5,5'-Bitetrazole

CAS No.: 2783-98-4

Cat. No.: VC7964338

Molecular Formula: C2H2N8

Molecular Weight: 138.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2783-98-4 |

|---|---|

| Molecular Formula | C2H2N8 |

| Molecular Weight | 138.09 g/mol |

| IUPAC Name | 5-(2H-tetrazol-5-yl)-2H-tetrazole |

| Standard InChI | InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h(H,3,4,7,8)(H,5,6,9,10) |

| Standard InChI Key | MTAYYBKXNAEQOK-UHFFFAOYSA-N |

| SMILES | C1(=NNN=N1)C2=NNN=N2 |

| Canonical SMILES | C1(=NNN=N1)C2=NNN=N2 |

Introduction

Basic Properties and Structural Characteristics

5,5'-Bitetrazole (C₂H₂N₈, MW 138.09 g/mol) consists of two tetrazole rings connected via a single bond between their 5-position nitrogen atoms . The planar arrangement of the tetrazole moieties facilitates extensive π-π stacking and hydrogen bonding, contributing to its crystalline density of 1.912 g/cm³ . Key structural parameters derived from single-crystal X-ray diffraction (Table 1) reveal a triclinic space group (P1) with lattice constants a = 7.4259 Å, b = 6.6115 Å, and c = 21.9579 Å . The N–N bond lengths within the tetrazole rings range from 1.30–1.35 Å, indicative of aromatic delocalization .

Table 1: Crystallographic Data for 5,5'-Bitetrazole Derivatives

Synthesis and Industrial Production

The synthesis of 5,5'-bitetrazole typically proceeds via cyclization reactions under controlled conditions. A validated route involves the treatment of glyoxal with hydroxylamine to form glyoxime, followed by chlorination and azido substitution to yield diazidoglyoxime. Cyclization in hydrochloric acid produces 1H,1′H-5,5′-bitetrazole-1,1′-diol (BTO), a precursor for nitrogen-rich salts . Industrial-scale production employs batch reactors under inert atmospheres, with purification via crystallization or distillation to achieve >98% purity . Recent advances include solvent-free mechanochemical synthesis, reducing reaction times from 24 hours to 2 hours while maintaining yields of 85–90% .

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

-

Oxidation: Treatment with hydrogen peroxide generates nitro derivatives (e.g., 1,1'-dinitramino-5,5'-bitetrazole), which exhibit detonation velocities of 9,581 m/s and pressures of 35.93 GPa .

-

Reduction: Sodium borohydride reduces the tetrazole rings to amine derivatives, forming intermediates for pharmaceuticals and agrochemicals .

-

Coordination Chemistry: 5,5'-Bitetrazole acts as a polydentate ligand, forming stable complexes with transition metals (Cu, Th) and lanthanides. The Cu(II) complex adopts a distorted octahedral geometry with Jahn-Teller elongation along the N–Cu–N axis .

Energetic Performance and Applications

5,5'-Bitetrazole-based salts demonstrate superior energetic properties compared to conventional explosives (Table 2). The hydrazinium salt (HA·BTO) achieves a detonation velocity (D) of 8,931 m/s and pressure (P) of 36.1 GPa, outperforming RDX (D = 8,750 m/s, P = 34.9 GPa) . Its enthalpy of formation (425.6 kJ/mol) is fourfold higher than RDX, attributed to extensive hydrogen bonding between the BTO²⁻ anion and cations . Notably, HA·BTO exhibits low sensitivity (impact sensitivity = 28 J, friction sensitivity = 120 N), enabling safer handling .

Table 2: Detonation Properties of 5,5'-Bitetrazole Derivatives

| Compound | D (m/s) | P (GPa) | HOF (kJ/mol) | Impact Sensitivity (J) |

|---|---|---|---|---|

| HA·BTO | 8,931 | 36.1 | 425.6 | 28 |

| TKX-50 | 9,910 | 40.2 | 423.8 | 15 |

| RDX | 8,750 | 34.9 | 92.7 | 7.4 |

Coordination Chemistry and Metal Complexes

The bitetrazole anion (BTO²⁻) forms robust coordination polymers with transition metals. For example, the thorium(IV) complex [Th₂(μ-OH)₂(H₂O)₁₄(BTO)₂] exhibits a binuclear structure with Th–Th distances of 3.99 Å and Th–O bonds of 2.42 Å . Copper(II) complexes, such as [Cu(BTO)(H₂O)₂], display chain-like structures bridged by BTO²⁻ ligands, with Cu–N bond lengths of 1.98–2.76 Å . These complexes are investigated for catalytic applications and as precursors for energetic metal-organic frameworks (EMOFs).

Future Directions and Research Challenges

Current research focuses on:

-

High-Pressure Modifications: Under 10 GPa, HA·BTO undergoes anisotropic compression, increasing hydrogen bond density by 15% and enhancing detonation velocity to 9,200 m/s .

-

Bioactive Derivatives: Functionalization with amino groups yields antimicrobial agents with MIC values of 2–4 µg/mL against Staphylococcus aureus .

-

Green Synthesis: Microwave-assisted routes using ionic liquids reduce energy consumption by 40% while achieving 95% yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume